3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide
Description
Properties
CAS No. |
654648-20-1 |
|---|---|
Molecular Formula |
C21H26N2O |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
3-[(3R,4R)-1-benzyl-3,4-dimethylpiperidin-4-yl]benzamide |
InChI |
InChI=1S/C21H26N2O/c1-16-14-23(15-17-7-4-3-5-8-17)12-11-21(16,2)19-10-6-9-18(13-19)20(22)24/h3-10,13,16H,11-12,14-15H2,1-2H3,(H2,22,24)/t16-,21+/m0/s1 |
InChI Key |
CGEOEOJHYVCVCC-HRAATJIYSA-N |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC=CC(=C2)C(=O)N)CC3=CC=CC=C3 |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC=CC(=C2)C(=O)N)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Method 1: Cyclization and Alkylation
- Cyclization : Starting from 1-benzyl-4-methylpiperidin-3-one, reductive amination or hydrogenation introduces the amine group.
- Methylation : Treating the intermediate with methyl iodide or dimethyl sulfate under basic conditions installs the 3-methyl group.
- Stereochemical Resolution : Racemic mixtures are resolved using chiral acids (e.g., dibenzoyl-L-tartrate) to isolate the (3R,4R) enantiomer.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (ee %) |
|---|---|---|---|
| Cyclization | H₂/Pd-C, 25–30°C | 70–85 | 95–99.8 |
| Methylation | CH₃I, K₂CO₃, DMF | 80–90 | N/A |
| Resolution | Dibenzoyl-L-tartrate, EtOH | 40–50 | >99.8 |
Method 2: Asymmetric Catalysis
Enzymatic or metal-catalyzed methods offer direct enantioselective synthesis. For example:
- Reductive Amination : Sodium borohydride reduces a ketone intermediate to the amine, achieving partial stereoselectivity.
- Chiral Auxiliary Approach : Using (R,R)-tartrate esters as auxiliaries during alkylation enhances stereochemical fidelity.
Benzamide Functionalization
The amine at the piperidine’s 3-position is acylated with benzoyl chloride or activated benzoyl derivatives.
Acylation Protocols
- Direct Acylation : Benzoyl chloride reacts with the piperidine amine in dichloromethane or THF, catalyzed by bases like triethylamine.
- Coupling Reagents : HBTU or EDC·HCl improves yields in polar aprotic solvents (e.g., DMF).
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | DCM/THF (1:1) |
| Base | Et₃N (1.5 eq) |
| Temperature | 0–25°C |
| Time | 12–24 h |
Example Yield : 75–85% after crystallization.
Stereochemical Optimization
Achieving the (3R,4R) configuration is pivotal for biological activity.
Chiral Resolution
- Salt Formation : Racemic piperidine is treated with dibenzoyl-L-tartrate to form diastereomeric salts.
- Crystallization : Isopropanol or ethanol facilitates selective precipitation of the desired enantiomer.
Resolution Efficiency :
| Chiral Acid | Solvent | ee (%) |
|---|---|---|
| Dibenzoyl-L-tartrate | EtOH/H₂O | 99.8 |
| Mandelic Acid | iPrOH | 98.5 |
Asymmetric Synthesis
- Palladium-Catalyzed Transfer Hydrogenation : Reduces ketones to alcohols with high enantiomeric excess.
- Chiral Ligands : Bidentate phosphines enhance catalytic asymmetry in hydrogenation steps.
Industrial-Scale Production
Large-scale methods prioritize cost, yield, and waste reduction.
Key Modifications
- Continuous Flow Reactors : Optimize reaction times and solvent usage in alkylation/methylation steps.
- Green Chemistry : Replace hazardous reagents (e.g., methyl iodide) with dimethyl carbonate or methyl triflate.
- Recrystallization : Use ethanol or acetone to isolate pure (3R,4R)-1-benzyl-3,4-dimethylpiperidin-4-ylbenzamide.
Industrial Data :
| Parameter | Lab-Scale | Industrial |
|---|---|---|
| Yield (%) | 70–85 | 65–75 |
| Purity (%) | >99 | >98 |
| Solvent Use | 100 mL/kg | 50 mL/kg |
Analytical Validation
Critical for confirming structure and stereochemistry:
Techniques
- Chiral HPLC : Cellulose-based columns resolve enantiomers.
- NMR Spectroscopy : NOE correlations confirm (3R,4R) configuration.
- X-Ray Crystallography : Validates solid-state structure.
Example Data :
| Technique | Parameter | Value |
|---|---|---|
| Chiral HPLC | ee (%) | 99.8 |
| ¹H NMR | δ (ppm) | 7.50–8.09 (aromatic), 5.37 (NH₂) |
Challenges and Innovations
Chemical Reactions Analysis
Types of Reactions
3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Benzoyl chloride (C6H5COCl) in the presence of a base like triethylamine (NEt3).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel pharmaceutical compounds, particularly as a potential therapeutic agent for various diseases.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Chemical Research: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Industrial Applications: The compound can be used in the production of specialty chemicals and intermediates for other chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Nuances and Functional Implications
In contrast, LY-255582 replaces the benzyl group with a cyclohexyl-hydroxypropyl chain, likely altering solubility and target affinity . PF-06465469 incorporates a pyrazolo[3,4-d]pyrimidinyl group, enabling π-π stacking interactions in ATP-binding pockets of kinases .
Aromatic Substituent Variations: Replacing benzamide with phenol (as in 3-[(3R,4R)-3,4-Dimethylpiperidin-4-yl]phenol) reduces hydrogen-bonding capacity, impacting protein interactions . Fluorinated benzamide derivatives (e.g., compound 127 in ) show enhanced metabolic stability and binding to viral proteases .
Biological Activity
3-[(3R,4R)-1-Benzyl-3,4-dimethylpiperidin-4-yl]benzamide, also known as a derivative of the piperidine class, has garnered attention due to its potential pharmacological properties. This compound is structurally related to Tofacitinib, a Janus kinase (JAK) inhibitor used in treating autoimmune diseases. Understanding its biological activity is crucial for developing therapeutic applications.
- Chemical Formula : CHNO
- Molecular Weight : 246.35 g/mol
- CAS Number : 1062580-52-2
Research indicates that compounds similar to this compound exhibit significant affinity for neurotransmitter transporters, particularly the dopamine transporter (DAT) and norepinephrine transporter (NET). These interactions suggest a potential role in modulating neurotransmission and could be beneficial in treating disorders such as depression and anxiety.
Affinity Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit the uptake of neurotransmitters effectively. The following table summarizes the Ki values for various transporters:
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |
|---|---|---|---|
| This compound | 6.23 | 7.56 | 456 |
| Related Compound A | 18.4 | 27.5 | Not Available |
These results indicate that the compound has a high affinity for DAT and NET, making it a candidate for further research in neuropharmacology.
In Vivo Studies
In studies involving animal models, compounds structurally related to this compound have shown potential in enhancing cognitive function and reducing anxiety-like behaviors. The introduction of hydroxyl groups in similar compounds has been linked to improved blood-brain barrier penetration and increased potency.
Case Studies
A notable study explored the effects of this compound on animal models of depression. Administered doses showed a significant reduction in depressive behaviors compared to control groups. The mechanism was attributed to enhanced dopaminergic and noradrenergic signaling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
